1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-chloro-4-fluorobenzyl)piperidine-4-carboxamide
説明
This compound is a piperidine-4-carboxamide derivative featuring a fused benzofuropyrimidine core and a 2-chloro-4-fluorobenzyl substituent. The benzofuropyrimidine moiety may enhance π-π stacking interactions in binding pockets, while the chloro-fluoro substitution on the benzyl group could influence lipophilicity and metabolic stability .
特性
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(2-chloro-4-fluorophenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN4O2/c24-18-11-16(25)6-5-15(18)12-26-23(30)14-7-9-29(10-8-14)22-21-20(27-13-28-22)17-3-1-2-4-19(17)31-21/h1-6,11,13-14H,7-10,12H2,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUYDYRZHLWHSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)F)Cl)C3=NC=NC4=C3OC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-chloro-4-fluorobenzyl)piperidine-4-carboxamide is a member of the benzofuro[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Target of Action
Benzofuro[3,2-d]pyrimidine derivatives have been recognized for their ability to inhibit various protein kinases, which are crucial in regulating cell growth, differentiation, and metabolism. This inhibition can lead to significant anticancer effects by disrupting the signaling pathways that promote tumor growth and survival.
Mode of Action
The compound's anticancer potential is attributed to its ability to interfere with kinase activity. This interference can result in apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. Additionally, the compound may exhibit anti-inflammatory properties through modulation of cytokine release and immune response pathways .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
- Molecular Weight: Approximately 2657 g/mol.
- Predicted Density: 1429 ± 0.06 g/cm³.
- Melting Point: 158-160 °C.
- Boiling Point: 4764 ± 300 °C.
These properties indicate that the compound may maintain stability under various environmental conditions, which is essential for its potential therapeutic use.
Anticancer Activity
Research indicates that benzofuro[3,2-d]pyrimidine derivatives possess significant anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. For instance, a study demonstrated that a related compound reduced cell viability in breast cancer cells by over 50% at concentrations as low as 10 µM .
Enzymatic Inhibition
The compound also exhibits enzymatic inhibitory activity against several targets:
- Carbonic Anhydrase Inhibition: This enzyme plays a role in pH regulation and is implicated in tumorigenesis. Inhibition studies revealed that the compound could effectively reduce carbonic anhydrase activity, suggesting a potential role in cancer therapy .
| Enzyme Target | IC50 (µM) | Reference |
|---|---|---|
| Carbonic Anhydrase | 15 | |
| Protein Kinase B (AKT) | 5 | |
| Cyclin-dependent Kinase 2 | 10 |
Case Study 1: Antitumor Efficacy
In a preclinical model using xenografts of human breast cancer cells in mice, treatment with the compound resulted in a significant reduction in tumor size compared to controls. The tumors treated with the compound showed increased levels of apoptotic markers and decreased proliferation indices .
Case Study 2: Inflammatory Response Modulation
Another study investigated the anti-inflammatory effects of the compound in a model of acute inflammation induced by lipopolysaccharide (LPS). The results indicated that treatment with the compound significantly reduced pro-inflammatory cytokine levels (such as TNF-alpha and IL-6) in serum samples from treated animals compared to untreated controls .
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
a. Benzofuropyrimidine vs. Pyrrolopyrimidine The compound 4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide () replaces the benzofuropyrimidine with a pyrrolopyrimidine core. Crystallographic studies (e.g., SHELX-refined structures) suggest pyrrolopyrimidines adopt more planar conformations, which may enhance kinase inhibition .
b. Benzofuropyrimidine vs. Benzimidazolone
The benzimidazolone derivative 4-(4-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide () replaces the fused oxygen-containing benzofuropyrimidine with a urea-like benzimidazolone. This modification introduces hydrogen-bonding capacity, which may improve selectivity for ATP-binding sites in kinases .
Substituent Effects
a. Halogenated Benzyl Groups The 2-chloro-4-fluorobenzyl group in the target compound contrasts with N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide (), which lacks a chloro substituent.
b. Piperidine Carboxamide vs. Sulfonamide
In 2-chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzenesulfonamide (), the sulfonamide group replaces the carboxamide. Sulfonamides generally exhibit stronger acidity (pKa ~10), which may improve solubility but reduce blood-brain barrier penetration compared to carboxamides .
Pharmacological and Physicochemical Properties
Table 1: Key Comparisons
*LogP values estimated via fragment-based methods.
Binding Affinity and Selectivity
The target compound’s benzofuropyrimidine core may confer higher affinity for kinases compared to benzimidazolones, as seen in , where benzimidazolones exhibit IC₅₀ values >1 µM for kinase targets . Fluorine and chlorine substituents () are associated with improved metabolic stability, reducing CYP450-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
